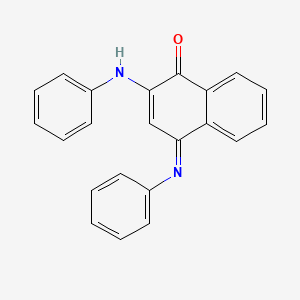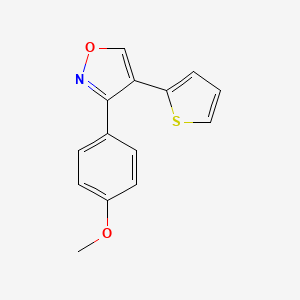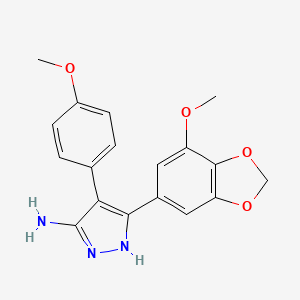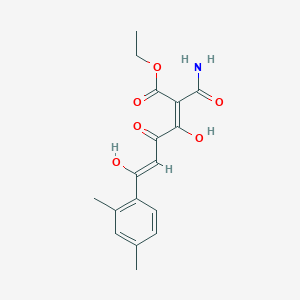![molecular formula C22H16N4O B11059240 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol](/img/structure/B11059240.png)
2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused with a phthalazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with phthalic anhydride to form a benzylphthalazine intermediate. This intermediate is then reacted with hydrazine to form the triazole ring, resulting in the final compound .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The triazole ring is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but have different pharmacological properties.
4-(3-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenol: A closely related compound with similar structural features.
Uniqueness
2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol is unique due to its specific fusion of the triazole and phthalazine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H16N4O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(6-benzyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol |
InChI |
InChI=1S/C22H16N4O/c27-20-13-7-6-12-18(20)22-24-23-21-17-11-5-4-10-16(17)19(25-26(21)22)14-15-8-2-1-3-9-15/h1-13,27H,14H2 |
InChI Key |
OOAJBEKPDIUTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3C4=CC=CC=C4O)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,2-oxazole-4-carboxamide](/img/structure/B11059168.png)
![2-Chloro-5-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B11059170.png)
![2,4-Diamino-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11059176.png)
![5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059181.png)

![3-[6-(1-Ethyl-3-methylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11059201.png)
![2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B11059209.png)
![6-amino-8-(pyridin-4-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11059212.png)


![3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11059226.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11059238.png)
